5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride
Description
This compound is a heterocyclic derivative featuring a fused thiazolo[5,4-c]pyridine core linked to an isoxazole-3-carboxamide moiety, with methyl substituents at specific positions. The hydrochloride salt enhances its solubility for pharmacological applications. The synthesis likely involves cyclocondensation of thiourea precursors and subsequent functionalization, a method analogous to heterocyclic systems described in earlier studies .
The thiazolo-pyridine scaffold is notable for its rigidity and hydrogen-bonding capabilities, which may influence binding affinity and selectivity compared to simpler heterocycles. Crystallographic analysis using programs like SHELXL (from the SHELX suite) would be critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
5-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S.ClH/c1-7-5-9(15-18-7)11(17)14-12-13-8-3-4-16(2)6-10(8)19-12;/h5H,3-4,6H2,1-2H3,(H,13,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYRBLKYUFLYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is used as a reagent for the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives.
Mode of Action
It is known to be used in the synthesis of various derivatives, which suggests that it may interact with its targets through chemical reactions to form these derivatives.
Result of Action
It is used as a reagent for the synthesis of anti-thrombotic drugs and factor xa inhibitors, suggesting that it may have a role in blood coagulation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with derivatives synthesized in studies on agrochemical thioureas and heterocycles (e.g., 1,3,4-thiadiazoles, 1,2,4-triazoles) . A comparative analysis is outlined below:
Key Observations :
- Bioactivity Divergence : While the thiourea derivatives (I) in exhibit plant growth promotion, the thiazolo-pyridine-isoxazole compound’s methyl and carboxamide groups likely redirect its activity toward mammalian targets (e.g., kinases or GPCRs).
- Solubility and Stability : The hydrochloride salt enhances aqueous solubility relative to neutral heterocycles like thiadiazoles, which may require formulation adjuvants for bioavailability.
Research Findings and Data Gaps
- Crystallographic Data: No structural data for the compound are provided in the evidence, but SHELX-based refinement (e.g., SHELXL) would be essential for resolving bond lengths and angles critical to its activity .
- Comparative studies with kinase inhibitors (e.g., imatinib analogs) are needed.
Q & A
Basic Research Questions
What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazolo-pyridine core via cyclization of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives under reflux in dichloromethane or acetonitrile .
- Step 2: Coupling of the isoxazole-3-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography (silica gel, eluent: MeOH/DCM) and recrystallization from ethanol/water mixtures .
- Characterization: NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming ring fusion and substituent positions (e.g., methyl groups on thiazolo-pyridine and isoxazole) .
- FT-IR: Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and heterocyclic ring vibrations .
- X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks in the solid state .
What are the primary pharmacological targets of this compound?
The compound is a Factor Xa inhibitor due to its structural similarity to other thiazolo-pyridine derivatives. It binds to the S1 and S4 pockets of Factor Xa, disrupting coagulation cascades . Preliminary assays show IC₅₀ values in the nanomolar range against purified human Factor Xa .
How is stability assessed under experimental storage conditions?
- Accelerated stability studies: Incubation at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., hydrolysis of the amide bond) .
- Recommended storage: -20°C in airtight containers under nitrogen to prevent oxidation and moisture absorption .
Advanced Research Questions
How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening: Mo(CO)₆ enhances cyclization efficiency by 20–30% compared to traditional Pd catalysts .
- Solvent optimization: Replacing DCM with THF improves solubility of intermediates, reducing reaction time by 2 hours .
- Microwave-assisted synthesis: Reduces coupling reaction time from 12 hours to 45 minutes while maintaining >90% yield .
How do researchers resolve contradictions in reported biological activity data?
Example: Discrepancies in anticoagulant potency across studies may arise from:
- Assay variability: Use standardized Factor Xa chromogenic assays (e.g., with S-2222 substrate) .
- Salt form differences: Compare hydrochloride vs. freebase forms, as counterions affect solubility and bioavailability .
- Structural analogs: Perform SAR studies by synthesizing derivatives with modified isoxazole substituents .
What advanced methods validate the compound’s mechanism of action?
- Molecular docking: Simulations (e.g., AutoDock Vina) predict binding poses in Factor Xa’s active site, highlighting key interactions (e.g., hydrogen bonds with Gly219) .
- Surface plasmon resonance (SPR): Measures real-time binding kinetics (ka/kd) to confirm nM-level affinity .
- In vitro thrombogenesis models: Human platelet-rich plasma assays quantify clot formation inhibition .
How is enantiomeric purity ensured during synthesis?
- Chiral chromatography: Use Chiralpak IA columns (hexane:IPA 80:20) to separate enantiomers .
- Circular dichroism (CD): Verifies absence of racemization by comparing experimental CD spectra to computational predictions .
What strategies assess toxicity in preclinical models?
- In vitro cytotoxicity: MTT assays on HepG2 cells (IC₅₀ > 100 µM suggests low hepatotoxicity) .
- In vivo PK/PD: Administer 10 mg/kg IV to rats; monitor plasma half-life (t½) and liver enzyme levels (ALT/AST) for acute toxicity .
How are synergistic effects with other anticoagulants evaluated?
- Combinatorial screening: Test with rivaroxaban or apixaban in checkerboard assays; calculate fractional inhibitory concentration (FIC) indices .
- Isobologram analysis: Identify additive or synergistic effects at varying molar ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
